

Head-to-Head Comparison: INF 195 vs. Compound Y for Advanced NSCLC

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Compound of Interest		
Compound Name:	INF 195	
Cat. No.:	B15611257	Get Quote

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This guide provides a comprehensive head-to-head comparison of two novel kinase inhibitors, **INF 195** and Compound Y, for the potential treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).

Biochemical Potency and Selectivity

A series of biochemical assays were conducted to determine the inhibitory activity and selectivity of **INF 195** and Compound Y against wild-type and mutant forms of EGFR, as well as a panel of other related kinases.

Table 1: In Vitro Kinase Inhibition Profile

Compound	EGFR (L858R) IC₅₀ (nM)	EGFR (Exon 19 Del) IC₅o (nM)	EGFR (WT) IC50 (nM)	Kinase Z IC₅₀ (nM)
INF 195	1.2	1.5	98.5	>10,000
Compound Y	5.8	6.2	75.3	850



IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds was assessed using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human EGFR protein (wild-type, L858R, or exon 19 deletion) was incubated with the test compound at varying concentrations for 20 minutes at room temperature in a kinase reaction buffer. The enzymatic reaction was initiated by the addition of ATP and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes and then stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The TR-FRET signal was read on a microplate reader. IC_{50} values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Activity in NSCLC Models

The anti-proliferative effects of **INF 195** and Compound Y were evaluated in human NSCLC cell lines expressing different EGFR mutations.

Table 2: Cellular Potency in NSCLC Cell Lines

Cell Line (EGFR Status)	Compound	Gl50 (nM) - 72h	Apoptosis (% of control) at 100 nM
NCI-H1975 (L858R/T790M)	INF 195	25.4	65.2%
Compound Y	150.8	22.1%	
PC-9 (Exon 19 Del)	INF 195	8.1	78.5%
Compound Y	35.2	45.3%	

Gl₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocol: Cell Proliferation Assay



NSCLC cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of **INF 195** or Compound Y. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was recorded using a plate reader, and the Gl₅₀ values were determined by plotting the percentage of growth inhibition against the log concentration of the compound.

Experimental Protocol: Apoptosis Assay

Cells were treated with the respective compounds at a concentration of 100 nM for 48 hours. Apoptosis was quantified using a Caspase-Glo® 3/7 Assay. This assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis. The luminescent signal, proportional to the amount of caspase activity, was measured using a luminometer.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of **INF 195** and Compound Y was evaluated in a mouse xenograft model using the PC-9 cell line.

Table 3: In Vivo Efficacy in PC-9 Xenograft Model

Treatment Group (Dose)	Tumor Growth Inhibition (TGI) at Day 21	Mean Tumor Volume (mm³) at Day 21
Vehicle Control	0%	1502 ± 125
INF 195 (10 mg/kg, QD)	92%	120 ± 45
Compound Y (20 mg/kg, QD)	65%	525 ± 98

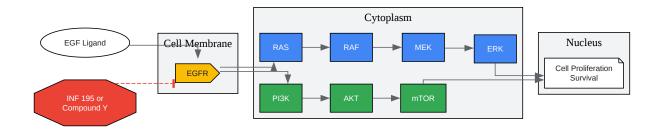
QD: once daily oral administration.

Experimental Protocol: Xenograft Study

Female athymic nude mice were subcutaneously implanted with 5 x 10⁶ PC-9 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. **INF 195**, Compound Y, or a vehicle control were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study.



Signaling Pathway and Workflow Diagrams Diagram 1: Simplified EGFR Signaling Pathway

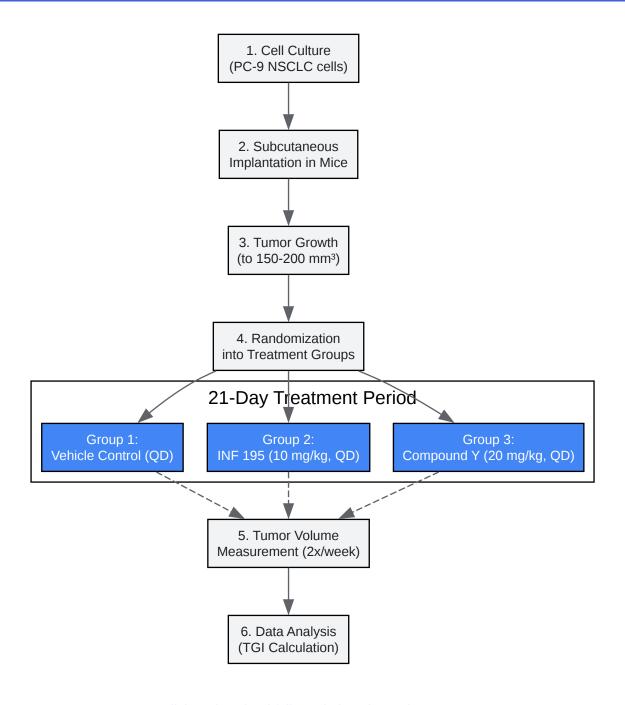


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Caption: EGFR signaling pathway and point of inhibition.

Diagram 2: Experimental Workflow for In Vivo Efficacy





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Caption: Workflow for the mouse xenograft efficacy study.

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